![molecular formula C9H8N4O3 B6352414 [3-(3-硝基苯基)-1,2,4-恶二唑-5-基]甲胺 CAS No. 90886-85-4](/img/structure/B6352414.png)

[3-(3-硝基苯基)-1,2,4-恶二唑-5-基]甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

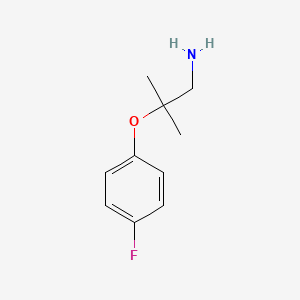

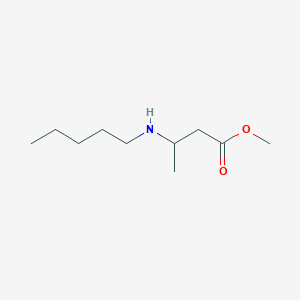

“[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine” is a compound with the CAS Number: 90049-83-5 . It has a molecular weight of 191.15 . The IUPAC name for this compound is 3-(3-nitrophenyl)-1,2,4-oxadiazole . The InChI code for this compound is 1S/C8H5N3O3/c12-11(13)7-3-1-2-6(4-7)8-9-5-14-10-8/h1-5H .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, such as “[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine”, often involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This method has been used to synthesize a variety of 1,2,4-oxadiazole derivatives exhibiting biological activity .Molecular Structure Analysis

The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The chemical reactions of 1,2,4-oxadiazole derivatives are influenced by the type of substituents on the heterocyclic ring . For instance, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 can afford different 1,2,4-oxadiazole derivatives .Physical And Chemical Properties Analysis

“[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine” is a solid powder . It is stored at ambient temperature . The solubility of 1,2,4-oxadiazoles in water is determined by the type of substituents on the heterocyclic ring .科学研究应用

合成与表征

- 恶二唑衍生物(包括类似于“[3-(3-硝基苯基)-1,2,4-恶二唑-5-基]甲胺”的化合物)的合成和表征已被探索,以了解它们在各个领域的潜在应用。例如,化合物已经通过聚磷酸缩合等途径合成,提供了一种高产合成方法。这些化合物使用光谱技术(如 FT-IR、DSC、NMR 和质谱)表征,表明了它们的结构和热性质 (Ganesh Shimoga, E. Shin, Sang‐Youn Kim, 2018)。

药学

- 在药学中,恶二唑衍生物显示出有希望的生物活性。例如,对 N-苄基-1-(5-芳基-1,3,4-恶二唑-2-基)-1-(1H-吡咯-2-基)甲胺的研究揭示了它们作为针对多种癌细胞系的抗肿瘤剂的潜力,突出了恶二唑衍生物的治疗潜力 (A. Ramazani, M. Khoobi, et al., 2014)。

材料科学

- 恶二唑衍生物已被研究用于材料科学,特别是在介晶材料的合成中。已经合成了具有 1,3,4-恶二唑环和硝基末端基团的新型介晶系列,显示出不同的液晶相。这些材料的液晶性质受极性硝基的存在和烷氧基末端链的长度显着影响 (H. Abboud, S. J. Lafta, I. H. Tomi, 2017)。

抗菌和抗糖尿病筛选

- 一些恶二唑衍生物已被筛选出其抗菌和抗糖尿病活性。例如,合成了一系列 N-取代的恶二唑衍生物并评估了它们的体外抗糖尿病活性,证明了这些化合物在开发新的治疗剂方面的潜力 (J. Lalpara, M. Vachhani, et al., 2021)。

安全和危害

未来方向

The future directions for the research and development of 1,2,4-oxadiazole derivatives, such as “[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine”, include the discovery of new molecules with potential biological effects . Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are being sought .

作用机制

Target of Action

The primary target of [3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine is Aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, a secondary mechanism for glucose metabolism that can contribute to complications in diabetes.

Mode of Action

It is known that the compound interacts with its target, aldose reductase, and may inhibit its activity . This interaction and potential inhibition could lead to changes in the polyol pathway and glucose metabolism.

Biochemical Pathways

The compound affects the polyol pathway by potentially inhibiting Aldose reductase . The polyol pathway is a secondary mechanism for glucose metabolism, and its dysregulation can lead to complications in diabetes. By inhibiting Aldose reductase, the compound could potentially prevent these complications.

Result of Action

By potentially inhibiting aldose reductase, the compound could affect glucose metabolism and prevent complications related to the dysregulation of the polyol pathway .

属性

IUPAC Name |

[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O3/c10-5-8-11-9(12-16-8)6-2-1-3-7(4-6)13(14)15/h1-4H,5,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBFZLQIYKEFAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-YL]methanamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate](/img/structure/B6352347.png)

![Methyl 3-[(furan-2-ylmethyl)amino]butanoate](/img/structure/B6352352.png)

![Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate](/img/structure/B6352369.png)

![Methyl 3-{[(2-methoxyphenyl)methyl]amino}butanoate](/img/structure/B6352383.png)

![Methyl 3-[(2-methylpropyl)amino]butanoate](/img/structure/B6352392.png)

![1-[1-(Thiophen-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine](/img/structure/B6352401.png)

![1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane](/img/structure/B6352428.png)